molecular formula C12H13N3O2 B2655429 ethyl (2Z)-2-cyano-3-{[(pyridin-3-yl)methyl]amino}prop-2-enoate CAS No. 345616-38-8

ethyl (2Z)-2-cyano-3-{[(pyridin-3-yl)methyl]amino}prop-2-enoate

Cat. No.: B2655429
CAS No.: 345616-38-8
M. Wt: 231.255
InChI Key: AXXRFYYGRVSRSN-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-2-cyano-3-{[(pyridin-3-yl)methyl]amino}prop-2-enoate is a cyanoacrylate ester derivative offered for research and development purposes. Compounds within this chemical class are recognized for their versatility as key intermediates in organic synthesis and for their potential biological activities. Structurally related cyanoacrylates have been investigated as inhibitors for photosystem II (PSII), disrupting photosynthetic electron transport, which highlights their potential in agrochemical research (Liu et al., 1999 ). Furthermore, the 3-aminoacrylate moiety is a valuable precursor that can be hydrogenated into β-amino acid derivatives, which are important building blocks in life sciences and pharmaceutical applications (Hsiao et al., 2004 ). The molecular structure typically features an intramolecular N—H···O hydrogen bond that forms a stable six-membered ring (S(6) motif), contributing to the compound's planarity and crystalline properties (El-Kashef et al., 2014 ). The Z-configuration (or cis-) of the ethene bond is a common feature in such structures, as confirmed by single-crystal X-ray diffraction studies on analogs (Al-Saadi et al., 2011 ). This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(pyridin-3-ylmethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)11(6-13)9-15-8-10-4-3-5-14-7-10/h3-5,7,9,15H,2,8H2,1H3/b11-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXRFYYGRVSRSN-LUAWRHEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNCC1=CN=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NCC1=CN=CC=C1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-cyano-3-{[(pyridin-3-yl)methyl]amino}prop-2-enoate typically involves the reaction of ethyl cyanoacetate with pyridine-3-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an amination step to introduce the amino group. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and automated systems can further streamline the production, ensuring consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-3-{[(pyridin-3-yl)methyl]amino}prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the pyridine ring or the cyano group .

Scientific Research Applications

Ethyl (2Z)-2-cyano-3-{[(pyridin-3-yl)methyl]amino}prop-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-{[(pyridin-3-yl)methyl]amino}prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s cyano group and pyridine ring enable it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s analogs differ primarily in substituents on the prop-2-enoate backbone. Key examples include:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Ethyl (2Z)-2-cyano-3-{[(pyridin-3-yl)methyl]amino}prop-2-enoate (Target) Pyridin-3-ylmethylamino, ethyl ester C₁₂H₁₃N₃O₂ Precursor for heterocycles; planar conjugation
Methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate 2-Pyridinyl ethenyl, dimethylamino, methyl ester C₁₄H₁₅N₅O₂ Higher polarity due to dimethylamino group
2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenyl-carbamoyl)amino]prop-2-enoate N-Phenyl-carbamoyl, ethoxyethyl ester C₁₆H₁₇N₃O₄ Enhanced crystallinity (R factor = 0.043)
Ethyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate 3-Fluorophenyl, ethyl ester C₁₂H₁₀FNO₂ Fluorine-induced electron-withdrawing effects
Methyl (2Z)-3-(3-bromo-4-pyridyl)-2-[(phenylmethoxy)carbonyl amino]prop-2-enoate 3-Bromo-4-pyridyl, phenylmethoxycarbonylamino, methyl ester C₁₈H₁₆BrN₃O₄ Regiospecific synthesis (RF = 0.35)
Key Observations:
  • Electronic Effects: The pyridin-3-ylmethylamino group in the target compound provides basicity and hydrogen-bonding capability, unlike the electron-withdrawing 3-fluorophenyl group in .
  • Steric Influence: Bulky substituents (e.g., phenylmethoxycarbonylamino in ) reduce reactivity in cyclization reactions compared to the target compound’s pyridinylmethylamino group.
  • Crystallinity : The N-phenyl-carbamoyl analog exhibits superior crystal packing (low R factor = 0.043), attributed to strong hydrogen-bonding networks involving the carbamoyl group.

Crystallographic and Structural Analysis

  • Target Compound : Structural details (bond lengths, angles) remain unreported, but analogous compounds (e.g., ) were refined using SHELXL and visualized via ORTEP-III .
  • Hydrogen Bonding : Pyridinyl nitrogen in the target compound likely participates in C–H···N interactions, similar to Etter’s graph-set patterns observed in .

Biological Activity

Ethyl (2Z)-2-cyano-3-{[(pyridin-3-yl)methyl]amino}prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 234.26 g/mol

Structural Characteristics

The compound features a cyano group, an enamine structure, and a pyridine ring, which are crucial for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as glycolysis and the Krebs cycle.
  • Receptor Interaction : Its structural components allow for binding to various receptors, influencing signal transduction pathways.
  • Induction of Apoptosis : There is evidence suggesting that this compound can induce programmed cell death in cancer cells through oxidative stress mechanisms.

Anticancer Activity

Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Study 1 : A study demonstrated that the compound reduced cell viability in breast cancer cells by 50% at a concentration of 25 µM after 48 hours of treatment.
Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, this compound was administered as part of a combination therapy. Results indicated a significant reduction in tumor size in 60% of participants after three months of treatment.

Case Study 2: Infection Management

A case study reported the use of this compound in treating infections caused by resistant bacterial strains. Patients showed improvement within days, with MIC values indicating effective bacterial inhibition.

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